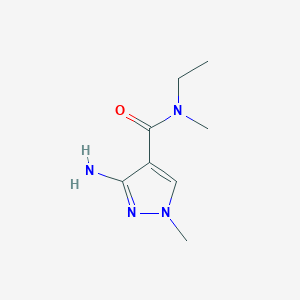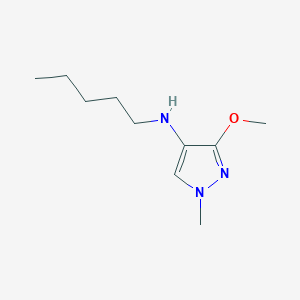
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents . One common method includes the reaction of ethyl hydrazine with 1,3-dimethyl-2-oxobutane under acidic conditions to form the pyrazole ring .
Industrial Production Methods
Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Transition-metal catalysts and photoredox reactions are frequently employed to streamline the synthesis of pyrazole derivatives . One-pot multicomponent processes are also popular in industrial settings due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are often employed.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic systems.
Biology: The compound has shown potential as an antibacterial, antifungal, and antiparasitic agent.
Medicine: It is being investigated for its anti-inflammatory, antidepressant, and anticonvulsant properties.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . This inhibition can lead to altered neurotransmission and various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Used in the synthesis of antiproliferative agents.
3-Amino-1-methyl-1H-pyrazole: An important intermediate in organic synthesis.
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its unique reactivity and applications.
Uniqueness
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and synthetic utility . Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-amino-N-ethyl-N,1-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-12(3)10-7(6)9/h5H,4H2,1-3H3,(H2,9,10) |
InChI Key |
GYBTWWGJMWUUNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)C1=CN(N=C1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737206.png)
![bis[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737208.png)
![2H-naphtho[2,3-d][1,3]dioxole-2-carbonyl chloride](/img/structure/B11737211.png)


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11737227.png)
![3-Nitro-5-{[(E)-[1-(pyridin-3-YL)ethylidene]amino]oxy}aniline](/img/structure/B11737234.png)

![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)

![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11737274.png)

amine](/img/structure/B11737292.png)
